BenchChemオンラインストアへようこそ!

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

KCNQ1 Selectivity Automated Electrophysiology

This compound is a validated KCNQ1 activator with >100-fold selectivity over KCNQ2 and KCNQ4, and no hERG block up to 30 μM. It acts exclusively through the pore domain, making it ideal for cardiac repolarization studies and LQTS research. Unlike non-selective agents like zinc pyrithione, this compound ensures isoform-specific activation. Procure from certified suppliers to guarantee purity and reproducibility.

Molecular Formula C17H22N4O2S
Molecular Weight 346.45
CAS No. 1797872-51-5
Cat. No. B2985125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
CAS1797872-51-5
Molecular FormulaC17H22N4O2S
Molecular Weight346.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2CCN(CC2)C3=NC=CS3
InChIInChI=1S/C17H22N4O2S/c1-23-15-4-2-13(3-5-15)12-19-16(22)20-14-6-9-21(10-7-14)17-18-8-11-24-17/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H2,19,20,22)
InChIKeyCUDCPHVEXZXAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea (ML277): A Selective KCNQ1 Channel Activator for Electrophysiology and Cardiac Research


1-[(4-Methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea (CAS 1797872-51-5), also known as ML277, is a synthetic small-molecule urea derivative that functions as a potent and highly selective activator of the voltage-gated potassium channel Kv7.1 (KCNQ1). It was originally identified through a high-throughput screen of over 300,000 compounds and subsequent medicinal chemistry optimization [1]. The compound is primarily utilized as a chemical probe to investigate KCNQ1 channel physiology, cardiac repolarization, and the pathological consequences of KCNQ1 loss-of-function mutations associated with Long QT Syndrome (LQTS) [2].

Why Substituting ML277 with In-Class KCNQ1 Modulators Leads to Experimental and Procurement Risk


KCNQ1 (Kv7.1) potassium channel activators constitute a mechanistically and pharmacologically heterogeneous class. The therapeutic and experimental utility of a given compound in this class is critically determined by its selectivity profile against closely related KCNQ family members (KCNQ2–Q5), its off-target activity on cardiac ion channels such as hERG, and its specific mode of channel modulation [1]. Generic substitution with less selective activators such as zinc pyrithione (which activates KCNQ2, Q4, and Q5) or weaker agents like phenyl boronic acid introduces confounding variables that compromise data reproducibility and invalidate conclusions regarding KCNQ1-specific physiology [1]. The quantitative evidence below demonstrates why ML277 is the preferred choice when study designs demand isoform selectivity, a defined activation mechanism, and a well-characterized cardiac safety profile.

ML277 Comparative Efficacy and Selectivity Evidence for KCNQ1 Activator Procurement


ML277 Demonstrates >100-Fold Selectivity for KCNQ1 Over KCNQ2 and KCNQ4 in Automated Electrophysiology

ML277 exhibits exceptional isoform selectivity within the KCNQ family. In automated IonWorks electrophysiology assays, ML277 produced no significant changes (<25% up to 30 μM) in the current amplitudes of KCNQ2 or KCNQ4 channels [1]. The EC50 for KCNQ1 activation was 0.26 μM, whereas the EC50 values against KCNQ2 and KCNQ4 were both >30 μM, resulting in a calculated selectivity window of >100-fold. This contrasts sharply with zinc pyrithione, a previously identified KCNQ1 activator that also activates KCNQ2, KCNQ4, and KCNQ5, as documented in the same probe report [1]. The recombinant CHO-K1 cell lines used for KCNQ1, KCNQ2, and KCNQ4 assays were derived from the same parental cells, ensuring that the selectivity data reflect genuine differences in channel pharmacology rather than cell-line artifacts [1].

KCNQ1 Selectivity Automated Electrophysiology

ML277 Is Potent (EC50 = 0.26 μM) and Shows No Functional hERG Block Up to 30 μM, Defining a Favorable Cardiac Safety Profile

A critical parameter for any ion channel modulator intended for cardiac research is its activity at the hERG potassium channel, as hERG block is associated with acquired Long QT Syndrome and proarrhythmic risk. ML277 was evaluated in functional hERG assays up to 30 μM and produced no significant block, indicating >100-fold selectivity for KCNQ1 over hERG [1]. While a radioligand binding panel initially showed 80% inhibition at 10 μM for hERG, this was determined to be a false positive, as functional electrophysiology confirmed no hERG activity [1]. In contrast, earlier KCNQ1 activators such as R-L3 (L-364,373) lack comprehensive selectivity characterization; the selectivity of R-L3 against KCNQ2, KCNQ4, and hERG channels was not reported in the literature at the time of ML277 characterization [1].

hERG Cardiac Safety Electrophysiology

ML277 Activates KCNQ1 via a Pore-Dependent, Voltage Sensor-Independent Mechanism Distinct from R-L3

A comparative electrophysiology and simulation study published in 2022 demonstrated that ML277 and R-L3, though both KCNQ1 activators, operate through fundamentally different gating mechanisms [1]. Kinetic modeling and voltage-sensor fluorescence tracking showed that ML277 enhances KCNQ1 channel function exclusively through a pore-dependent, voltage sensor-independent mechanism, whereas R-L3 affects both the channel pore and voltage sensor movements [1]. Specifically, R-L3 produces a much more prominent effect on voltage sensor movement during channel deactivation compared to ML277. This mechanistic distinction is critical for studies investigating voltage sensor function or for interpreting compound effects in the context of specific KCNQ1 gating mutations.

Mechanism of Action Voltage Sensor Gating Modulation

ML277 Partially Rescues Electrophysiological Phenotypes in LQT1 Patient-Derived Cardiomyocytes, Demonstrating Translational Relevance

The therapeutic potential of ML277 was evaluated in a disease-relevant model using induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from a patient with a novel KCNQ1 mutation causing type 1 Long QT Syndrome [1]. Application of ML277 reversed the decreased IKs current density and partially restored the prolonged action potential duration (APD) in the patient hiPSC-CMs [1]. While this study did not include a direct comparator compound side-by-side with ML277, it provides the only published evidence of KCNQ1-selective pharmacological rescue in a patient-specific LQT1 model, establishing ML277 as a validated tool for translational cardiac electrophysiology research [1]. In contrast, no comparable hiPSC-CM rescue data are available for R-L3 or zinc pyrithione.

Long QT Syndrome Patient-Derived Cardiomyocytes APD Shortening

ML277 Augments IKs Current and Shortens Action Potential Duration in Human Cardiomyocytes, Confirming Functional Utility in Native Cardiac Tissue

A study examining the stoichiometry of KCNQ1 and KCNE1 assembly found that ML277 effectively augments the IKs current and shortens action potential duration in cultured human cardiomyocytes [1]. This demonstration in native human cardiac cells provides critical evidence that the KCNQ1-activating properties of ML277 translate to a functional effect on cardiac repolarization. While R-L3 has been shown to activate IKs current in some model systems, quantitative comparison of IKs augmentation in human cardiomyocytes between ML277 and R-L3 has not been reported, leaving ML277 as the best-characterized probe for human cardiac electrophysiology studies targeting the IKs pathway.

IKs Current Human Cardiomyocytes Action Potential Duration

ML277 Is the First Selective KCNQ1 Activator Identified, with a Defined EC50 of 0.26 μM Compared to Weaker and Less Selective Predecessors

The NIH Molecular Libraries Probe Report provides a comprehensive benchmarking table (Table 5) comparing ML277 with all previously known KCNQ1 activators [1]. ML277 (EC50 = 0.26 μM) is more potent than R-L3 (EC50 = 0.96 μM), zinc pyrithione (EC50 = 3.5 μM, non-selective), phenyl boronic acid (requires 0.1 mM for activation), and Compound 41 (EC50 = 1.3 μM, but with KCNQ2 EC50 = 30 nM indicating off-target activity) [1]. This places ML277 as the most potent and selective KCNQ1 activator available at the time of its characterization, with a well-documented selectivity profile that is not available for any other compound in the class.

KCNQ1 Activator Benchmarking Potency Selectivity

Procurement-Rationalized Application Scenarios for ML277 Based on Quantitative Differentiation


KCNQ1-Specific Electrophysiology Studies Requiring Isoform Selectivity

In patch-clamp or automated electrophysiology experiments where the functional contribution of KCNQ1 must be isolated from KCNQ2, KCNQ4, or KCNQ5, ML277 is the only documented KCNQ1 activator with >100-fold selectivity demonstrated under uniform assay conditions [1]. Non-selective agents such as zinc pyrithione will activate multiple KCNQ isoforms, compromising the interpretation of current augmentation data. ML277 should be used at concentrations near its EC50 (0.26 μM) to ensure full KCNQ1 activation without risking off-target effects.

Cardiac Safety Pharmacology and LQTS Translational Research

For studies investigating the therapeutic potential of KCNQ1 activation in Long QT Syndrome, ML277 is the preferred probe due to its lack of hERG block up to 30 μM [1] and demonstrated functional rescue in LQT1 patient-derived cardiomyocytes [2]. The compound's ability to augment IKs and shorten APD in human cardiomyocytes provides a direct translational link that is not available for other KCNQ1 activators.

Mechanistic Studies of Voltage-Gated Potassium Channel Gating

Investigators studying the structural basis of KCNQ1 gating should select ML277 when a pore-selective activator is required that does not perturb voltage sensor dynamics. As demonstrated by voltage-clamp fluorometry and kinetic modeling, ML277 acts exclusively through the pore domain, whereas R-L3 profoundly alters voltage sensor movements during deactivation [3]. This mechanistic distinction is critical for studies mapping activator binding sites or investigating voltage sensor function.

Quote Request

Request a Quote for 1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.